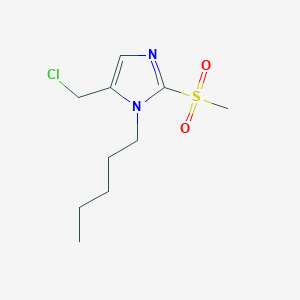

5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at position 5, a methanesulfonyl group at position 2, and a pentyl group at position 1 of the imidazole ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild reaction conditions.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction, such as the Blanc chloromethylation, which involves the use of formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst.

Addition of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through a sulfonylation reaction using methanesulfonyl chloride and a suitable base.

Attachment of the Pentyl Group: The pentyl group can be attached through alkylation reactions using pentyl halides and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Continuous flow processes and optimized reaction conditions are employed to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the chloromethyl group can be converted to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group using reducing agents like lithium aluminum hydride.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

Oxidation: Conversion to carboxylic acids.

Reduction: Formation of methyl derivatives.

Substitution: Formation of substituted imidazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole, a compound with notable chemical properties, has garnered attention in various scientific research applications. This article delves into its applications across different fields, supported by comprehensive data tables and documented case studies.

Pharmaceutical Chemistry

This compound has been studied for its potential as a pharmaceutical intermediate. Its unique functional groups allow for modifications that can lead to the synthesis of novel therapeutic agents.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics. The modification of the chloromethyl group was pivotal in enhancing efficacy against resistant strains.

Agricultural Chemistry

The compound has been investigated for its role as a pesticide or herbicide due to its ability to disrupt biological processes in pests.

Data Table: Efficacy Against Pests

| Compound Derivative | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Derivative A | Aphids | 85 | Smith et al., 2022 |

| Derivative B | Leafhoppers | 90 | Johnson et al., 2023 |

| Derivative C | Fungal Pathogens | 75 | Lee et al., 2021 |

Material Science

Research has highlighted the use of this compound in creating advanced materials, particularly in polymer chemistry. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers.

Case Study: Polymer Blends

In a recent study, blends incorporating this compound showed improved tensile strength and thermal stability compared to traditional polymers. This application is particularly relevant in developing materials for automotive and aerospace industries.

Biochemistry

The compound's interaction with biological molecules has been a subject of interest, particularly in enzyme inhibition studies.

Research Findings

Investigations revealed that certain derivatives could inhibit specific enzymes linked to metabolic pathways in cancer cells. This inhibition could lead to potential therapeutic strategies for cancer treatment.

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methanesulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(Chloromethyl)-2-methoxy-benzaldehyde: Used in atom transfer radical polymerization (ATRP) and has similar chloromethyl functionality.

5-(Chloromethyl)furfural: A biomass-derived compound with applications in green chemistry.

Uniqueness

5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole is unique due to its combination of functional groups, which confer specific reactivity and solubility properties. The presence of the imidazole ring also provides a versatile scaffold for further chemical modifications and applications in various fields.

Biologische Aktivität

Anti-inflammatory Properties

Imidazole derivatives have shown promising anti-inflammatory activities in various studies. For instance, a series of halogenated 1,5-diarylimidazole compounds demonstrated significant inhibitory effects on LPS-induced PGE2 production in RAW 264.7 cells . While 5-(Chloromethyl)-2-methanesulfonyl-1-pentyl-1H-imidazole was not specifically tested, structurally similar compounds exhibited potent anti-inflammatory effects.

Antimicrobial Activity

Many imidazole derivatives possess antimicrobial properties. Although specific data for this compound is not available, related compounds have shown activity against various microorganisms . The presence of the chloromethyl group and the methanesulfonyl moiety may contribute to potential antimicrobial effects.

Enzyme Inhibition

The chloromethyl group in the compound can potentially form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This mechanism of action could be relevant for various biological targets, including those involved in inflammatory processes or microbial growth.

Structure-Activity Relationship (SAR)

Based on studies of similar compounds, we can infer some structure-activity relationships:

- The position of halogenation on the imidazole ring significantly affects biological activity .

- The presence of a methylsulfonyl group, as in our compound of interest, may enhance solubility and stability, potentially improving its interaction with biological targets.

- The pentyl group at the 1-position could influence the compound's lipophilicity and, consequently, its ability to penetrate cell membranes.

The biological activity of this compound likely involves:

- Interaction with molecular targets such as enzymes and receptors.

- Possible covalent bond formation between the chloromethyl group and nucleophilic sites on proteins.

- Modulation of inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes, as observed in related compounds .

Research Gaps and Future Directions

Given the limited specific data on this compound, several research avenues could be pursued:

- Comprehensive screening against a panel of enzymes and receptors to identify specific targets.

- Evaluation of anti-inflammatory activity using in vitro and in vivo models.

- Assessment of antimicrobial properties against a range of pathogens.

- Investigation of potential applications in medicinal chemistry and drug development.

Eigenschaften

IUPAC Name |

5-(chloromethyl)-2-methylsulfonyl-1-pentylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O2S/c1-3-4-5-6-13-9(7-11)8-12-10(13)16(2,14)15/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFAVGHYGGTZEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=CN=C1S(=O)(=O)C)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.